molecular formula C9H7F3O B3040221 1-(Trifluoromethoxy)-4-vinylbenzene CAS No. 1736-08-9

1-(Trifluoromethoxy)-4-vinylbenzene

Cat. No. B3040221
CAS RN: 1736-08-9
M. Wt: 188.15 g/mol
InChI Key: ILXXIIUTXCYKGN-UHFFFAOYSA-N
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Description

“1-(Trifluoromethoxy)-4-vinylbenzene” is a compound that contains a trifluoromethoxy group . The trifluoromethoxy group is a chemical group –O– CF3. It can be seen as a methoxy group –O– CH3 whose hydrogen atoms are replaced by fluorine atoms; or as a trifluoromethyl group attached to the rest of the molecule by a bridging oxygen atom .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Microwave Synthesis of Tertiary Phosphine Sulfides : In a study by Kuimov et al. (2014), aromatic alkenes like vinylbenzene reacted with red phosphorus and elemental sulfur under microwave irradiation in a superbasic system to afford various phosphine sulfides, showcasing a novel synthesis route (Kuimov et al., 2014).

  • Electrochemical Reductions : Du and Peters (2010) explored the electrochemical reductions of nitrobenzene derivatives at carbon cathodes, leading to the production of 1-nitro-2-vinylbenzene, indicating potential pathways for chemical transformations involving vinylbenzene compounds (Du & Peters, 2010).

Chemical Analysis and Identification

  • Analysis of Liverwort Compounds : Nagashima et al. (1999) isolated and identified compounds like 3,4-dimethoxy-1-vinylbenzene from the liverwort Marchesinia brachiata, using NMR spectroscopy, highlighting the role of vinylbenzene derivatives in natural product chemistry (Nagashima, Murakami, & Asakawa, 1999).

Polymer Science and Material Chemistry

  • Cationic Polyelectrolyte Development : Kataoka and Tsuruta (1978) reported the polymerization and quaternization of 1-(2-diethylaminoethyl)-4-vinylbenzene, leading to high molecular weight polymers and exploring its potential as biomedical materials (Kataoka & Tsuruta, 1978).

  • Innovative Cross-Linkers for PDMS Networks : Madsen et al. (2013) synthesized an azide-containing, trifunctional vinyl cross-linker for silicone networks, demonstrating the potential for controlled grafting of functionalities in polymer chemistry (Madsen et al., 2013).

  • Polymerization of Vinylbenzene Derivatives : The study by Tanaka et al. (2013) on the anionic polymerization of divinylbenzene isomers, including 1,4-divinylbenzene, provides insights into the controlled polymerization processes for vinylbenzene derivatives, crucial for advanced material development (Tanaka et al., 2013).

Catalysis and Chemical Reactions

  • Palladium-Catalyzed Synthesis of Triazoles : Shil et al. (2015) developed a methodology using a polystyrene resin supported palladium(0) nanocomposite as a catalyst for synthesizing 4-aryl-1-alkyl-1H-1,2,3-triazoles, demonstrating the catalytic applications in synthesizing vinylbenzene-substituted compounds (Shil et al., 2015).

  • Transition Metal Complexes of Vinylbenzene-Substituted Triazacyclododecanes : Long et al. (2002) reported the synthesis and characterization of vinylbenzene-substituted triazacyclododecanes and their transition metal complexes, contributing to the field of coordination chemistry and catalysis (Long et al., 2002).

Future Directions

The trifluoromethoxy group is finding increased utility as a substituent in bioactives, but it is still perhaps the least well understood fluorine substituent in currency . Several innovative reagents have been developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

1-ethenyl-4-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h2-6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXXIIUTXCYKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901288597
Record name 1-Ethenyl-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1736-08-9
Record name 1-Ethenyl-4-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1736-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethenyl-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethenyl-4-(trifluoromethoxy)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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